molecular formula C14H10N2O2 B13916905 Methyl 6-(phenylethynyl)pyridazine-3-carboxylate

Methyl 6-(phenylethynyl)pyridazine-3-carboxylate

Cat. No.: B13916905
M. Wt: 238.24 g/mol
InChI Key: HMMFDGSYEUXDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(phenylethynyl)pyridazine-3-carboxylate is a pyridazine derivative featuring a phenylethynyl substituent at the 6-position and a methyl ester at the 3-position. Pyridazine-based compounds are pivotal in medicinal chemistry and materials science due to their heteroaromatic structure, which enables diverse reactivity and interactions with biological targets. This article compares this compound with its close analogs, focusing on substituent effects, synthesis strategies, and physicochemical characteristics.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 6-(2-phenylethynyl)pyridazine-3-carboxylate

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)13-10-9-12(15-16-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,1H3

InChI Key

HMMFDGSYEUXDCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

  • Preparation of the halogenated pyridazine precursor : Typically, a methyl pyridazine-3-carboxylate derivative bearing a halogen atom (commonly chlorine or bromine) at the 6-position is used as the starting material.

  • Sonogashira Cross-Coupling Reaction : The halogenated pyridazine is coupled with phenylacetylene (or phenylpropiolic acid derivatives) under palladium-catalyzed Sonogashira conditions to install the phenylethynyl substituent at the 6-position.

This approach is supported by literature examples where 6-chloropyridazine or 6-bromopyridazine derivatives are reacted with phenylpropiolic acid or phenylacetylene under palladium catalysis to afford the desired ethynyl-substituted pyridazines in high yields.

Detailed Procedure from Literature

A representative procedure adapted from a Royal Society of Chemistry publication is as follows:

  • Starting materials : 6-chloropyridazine-3-carboxylate methyl ester (or 6-chloro-3-methoxypyridazine) and phenylpropiolic acid.
  • Catalyst system : Palladium catalyst (e.g., Pd(PPh3)4) combined with a copper co-catalyst (CuI) and a base such as triethylamine or diisopropylethylamine.
  • Solvent : Typically, a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Reaction conditions : The mixture is stirred under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures (e.g., 50–80 °C) for several hours.
  • Workup : After completion, the reaction mixture is quenched, extracted, and purified by column chromatography using a mixture of ethyl acetate and petroleum ether as eluent.
  • Yield : The product is obtained as a yellow solid in yields typically ranging from 90% to 98%.

Reaction Scheme Example

Step Reagents & Conditions Product Yield (%)
1 6-chloropyridazine-3-carboxylate methyl ester + phenylpropiolic acid, Pd(PPh3)4, CuI, base, THF, 50 °C, 6 h This compound 95

Characterization Data

The synthesized compound is characterized by standard spectroscopic methods:

  • [^1H NMR (600 MHz, CDCl3)](pplx://action/followup) : Aromatic protons appear between δ 7.5–7.6 ppm; methyl ester singlet at δ ~3.9 ppm.
  • [^13C NMR (151 MHz, CDCl3)](pplx://action/followup) : Signals consistent with pyridazine carbons, ethynyl carbons (~85-93 ppm), and ester carbonyl (~163 ppm).
  • Purity : Confirmed by chromatographic techniques and mass spectrometry.

These data are consistent with literature values, confirming the structure and purity of the product.

Alternative Synthetic Routes and Considerations

Suzuki Coupling and Cyanation Approaches

While the Sonogashira coupling is the primary method for introducing the phenylethynyl substituent, related palladium-catalyzed cross-coupling reactions such as Suzuki coupling have been employed for analogous heteroaromatic carboxylates with aryl substituents. However, these methods are less direct for installing alkynyl groups and often require additional steps.

Protection and Deprotection Strategies

In some synthetic routes involving multifunctionalized pyridazines, protecting groups (e.g., benzyl) are used to mask carboxylic acids or phenols during coupling reactions, followed by selective deprotection. For this compound, the methyl ester serves as a stable protecting group for the acid functionality, simplifying the synthesis.

Catalysts and Reaction Optimization

  • Catalyst choice : Pd(PPh3)4 is commonly used due to its stability and effectiveness.
  • Copper co-catalyst : CuI facilitates the formation of copper acetylide intermediates essential for Sonogashira coupling.
  • Bases : Triethylamine or diisopropylethylamine neutralize acidic byproducts and promote coupling.
  • Solvent effects : Polar aprotic solvents enhance solubility and reaction rates.

Optimization of these parameters can influence yield and purity.

Summary Table of Preparation Methods

Method Starting Material Catalyst System Conditions Yield (%) Notes
Sonogashira Coupling 6-chloropyridazine-3-carboxylate methyl ester + phenylpropiolic acid Pd(PPh3)4, CuI, base THF, 50 °C, inert atmosphere 90–98 Direct installation of phenylethynyl group
Suzuki Coupling (analog) Halogenated pyridazine + arylboronic acid Pd(PPh3)4, base DMF or THF, 80 °C Variable More common for aryl substituents
Protection/Deprotection Use of benzyl protecting groups Pd catalysts Multiple steps - For multifunctionalized derivatives

Research Discoveries and Applications

  • The phenylethynyl substitution on the pyridazine ring enhances conjugation and can modulate biological activity, making these compounds relevant in drug discovery, particularly as allosteric modulators of metabotropic glutamate receptors.
  • Synthetic methods have been refined to achieve high yields and purity, facilitating further pharmacological evaluation.
  • The use of palladium-catalyzed cross-coupling reactions remains the cornerstone for efficient synthesis of such heteroaromatic alkynyl derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(phenylethynyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 6-(phenylethynyl)pyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(phenylethynyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Comparison with Similar Compounds

Methyl 6-Chloro-3-pyridazinecarboxylate

  • Substituent : Chlorine (electron-withdrawing group).
  • Synthesis: Prepared via nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate with methanolic ammonia or alkylamines .
  • Reactivity : The chlorine atom facilitates further functionalization (e.g., amination, Suzuki coupling) .

Methyl 6-Alkylamino Derivatives

  • Examples: Methyl 6-(methylamino)pyridazine-3-carboxylate (CAS 1183150-47-1): Substituent = methylamino . Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate (CAS 1179127-07-1): Substituent = piperidinyl .
  • Synthesis : Alkylamines react with methyl 6-chloro-3-pyridazinecarboxylate under basic conditions .
  • Properties: Amino groups enhance solubility and enable hydrogen bonding, critical for biological interactions.

Ethyl 6-(Phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate

  • Substituent : 2-Phenylethyl or 1-phenylethyl (isomeric forms).
  • Synthesis: Generated via organometallic flow chemistry using (2-iodoethyl)benzene, with isomer separation via chromatography .
  • Key Finding : The 2-phenylethyl isomer predominates (27.76% yield vs. 25.06% for the 1-isomer) .

Methyl 6-(Trifluoromethyl Benzyl)imidazo[1,2-b]pyridazine-3-carboxylate

  • Substituent : 4-(Trifluoromethyl)benzyl.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, common in drug design .

Methyl 6-Methoxy-3-pyridazinecarboxylate

  • Substituent : Methoxy (electron-donating group).
  • Synthesis : Methoxylation of methyl 6-chloro-3-pyridazinecarboxylate .
  • Impact : Methoxy groups can alter electronic density, affecting reactivity in substitution reactions.

Key Research Findings

Isomerism in Phenylethyl Derivatives : Ethyl 6-(phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate exists as 1- and 2-phenylethyl isomers, requiring chromatographic separation for purity .

Impact of Trifluoromethyl Groups : Substituents like 4-(trifluoromethyl)benzyl improve pharmacokinetic properties, as seen in analogs .

Functionalization Versatility: Methyl 6-chloro-3-pyridazinecarboxylate serves as a versatile intermediate for synthesizing amino, alkoxy, and aryl derivatives .

Biological Activity

Methyl 6-(phenylethynyl)pyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article reviews the current understanding of its biological activity, focusing on its mechanisms, pharmacological effects, and implications in various therapeutic areas.

This compound is structurally related to other compounds known to interact with mGluRs, particularly mGluR5. The compound acts primarily as an antagonist at this receptor subtype, which plays a critical role in neurotransmission and has been implicated in various neurological disorders.

Key Mechanisms

  • Inhibition of mGluR5 : The compound has been shown to inhibit quisqualate-stimulated phosphoinositide hydrolysis with an IC50 value of approximately 36 nM, demonstrating its potency as an antagonist for the mGluR5 receptor .
  • Calcium Signaling Modulation : Studies indicate that MPEP (a close analog) can block DHPG-induced intracellular calcium oscillations, highlighting its role in modulating calcium signaling pathways in neurons .

Pharmacological Effects

The biological activity of this compound extends beyond receptor antagonism, influencing various physiological processes.

Anxiolytic Effects

Research has demonstrated that mGluR5 antagonists, including this compound, exhibit anxiolytic-like effects in rodent models. These findings suggest potential therapeutic applications in anxiety disorders .

Neuroprotective Properties

The compound has been associated with neuroprotective effects, particularly in models of neuronal injury. Selective mGluR5 antagonists have shown promise in reducing damage associated with excitotoxicity .

Data Tables

Below is a summary table of the biological activity data related to this compound and its analogs:

Compound NameReceptor Affinity (IC50)Biological ActivityReferences
This compoundNot specifiedmGluR5 Antagonist
2-Methyl-6-(phenylethynyl)-pyridine (MPEP)36 nMAnxiolytic effects, Neuroprotection
VU0092273 (analog)Not specifiedAnxiolytic-like activity

Case Studies

Several case studies have highlighted the efficacy of mGluR5 antagonists in treating neurological conditions:

  • Anxiety Disorders : In a study involving rodents, systemic administration of this compound resulted in reduced anxiety-like behaviors measured by standard tests such as the elevated plus maze .
  • Neurodegenerative Models : In models of excitotoxicity, administration of mGluR5 antagonists led to a significant reduction in neuronal death, suggesting protective effects against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-(phenylethynyl)pyridazine-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common route involves Suzuki-Miyaura coupling to introduce the phenylethynyl group. For example, analogous protocols use palladium catalysts to cross-couple halogenated pyridazine esters with phenylethynyl boronic acids . Key intermediates (e.g., methyl 6-bromopyridazine-3-carboxylate) are characterized via LCMS (e.g., m/z 755 [M+H]⁺) and HPLC retention times (1.05–1.43 minutes under varying conditions) to confirm purity and structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • LCMS/HPLC : Used to verify molecular weight (e.g., m/z 645 [M+H]⁺) and monitor reaction progress. Retention times under acidic conditions (e.g., SMD-TFA05) help distinguish isomers or byproducts .
  • NMR : ¹H and ¹³C NMR identify substitution patterns, such as methyl ester protons (~δ 3.9 ppm) and aromatic protons from the phenylethynyl group (δ 7.2–8.1 ppm). For analogs, HRMS ensures exact mass matches (e.g., C₁₇H₁₇N₃O₂ requires m/z 295.1321) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomerization or byproduct formation during phenylethynyl group introduction?

  • Methodological Answer : Isomerization (e.g., 1-phenylethyl vs. 2-phenylethyl products) can occur during organometallic steps . To mitigate:

  • Use low-temperature conditions (<0°C) during Grignard or zinc-mediated couplings.
  • Monitor intermediates via LCMS to detect early isomerization.
  • Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states and reduce side reactions .

Q. What computational approaches predict the reactivity of the phenylethynyl group in gas-phase or solution-phase reactions?

  • Methodological Answer : Density functional theory (DFT) calculates transition-state energies for phenylethynyl radical addition-cyclization pathways. For example, barrierless addition to aromatic systems (e.g., benzene) can be modeled to predict regioselectivity and hydrogen migration steps . Experimental validation via crossed molecular beams (e.g., collision energy studies with C₆D₆) confirms computational predictions .

Q. How should researchers address conflicting spectral data between synthetic batches?

  • Methodological Answer :

  • Step 1 : Compare retention times (HPLC) and isotopic patterns (HRMS) to rule out impurities. For example, a 0.1-minute shift in retention time may indicate a structural isomer .
  • Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to resolve aromatic coupling patterns, especially if phenylethynyl regiochemistry is ambiguous.
  • Step 3 : Reproduce synthesis under inert atmospheres to exclude oxidation byproducts (e.g., ester hydrolysis to carboxylic acids) .

Q. What strategies stabilize the methyl ester group against hydrolysis during functionalization?

  • Methodological Answer :

  • Use aprotic solvents (e.g., DCM, THF) and avoid aqueous workups until the final step.
  • Add scavengers (e.g., molecular sieves) to sequester moisture during metal-catalyzed reactions.
  • For hydrolysis-prone intermediates, replace methyl esters with tert-butyl esters (e.g., tert-butyl 6-(phenylethynyl)pyridazine-3-carboxylate), which are more resistant to nucleophilic attack .

Q. How can byproducts from cyclization or aromatization steps be identified and quantified?

  • Methodological Answer :

  • GC-MS : Analyze volatile byproducts (e.g., phenanthrene derivatives) from gas-phase reactions .
  • Isotopic Labeling : Use deuterated reagents (e.g., C₆D₆) to track hydrogen migration pathways via MS fragmentation patterns .
  • Kinetic Studies : Vary reaction temperatures (10–100°C) and monitor Arrhenius plots to distinguish between competing cyclization and elimination pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for phenylethynyl coupling steps?

  • Methodological Answer :

  • Variable Control : Ensure consistent catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and ligand ratios (e.g., XPhos) across batches.
  • Oxygen Sensitivity : Use Schlenk-line techniques to exclude air, as oxygen can deactivate palladium catalysts, leading to yield variations .
  • Substrate Purity : Pre-purify boronic acids via recrystallization to remove residual boronates that inhibit coupling .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
LCMS (ESI+)m/z 645 [M+H]⁺, 1.43 min (SMD-TFA05)Confirms product identity and purity
DFT CalculationsB3LYP/6-311G(d,p), ΔG‡ for cyclizationPredicts barrierless phenylethynyl addition
Crossed Molecular BeamsC₆H₅CC + C₆D₆ → Phenanthrene-d₆ + H•Validates gas-phase reaction mechanisms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.